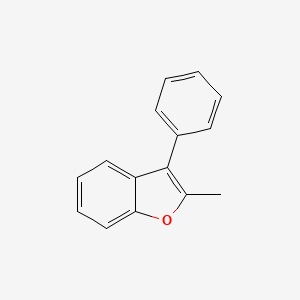
2-Methyl-3-phenylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic substances. The unique structure of this compound, which includes a benzene ring fused to a furan ring with a methyl and phenyl substituent, makes it an interesting subject for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylbenzofuran can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where substituted phenols react with 1-acyl-1-thiocarbocations generated from 1-acyl-1-chlorosulfides under Friedel-Crafts reaction conditions . Another method includes the coupling reaction of o-halogenophenols with copper (I) arylacetylide to afford 2-substituted benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Lewis acids such as SnCl4, TiCl4, and AlCl3 is common in these processes to facilitate the formation of the benzofuran ring .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones .
Applications De Recherche Scientifique
2-Methyl-3-phenylbenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenylbenzofuran involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound of the benzofuran family, known for its wide range of biological activities.
2-Phenylbenzofuran: Similar to 2-Methyl-3-phenylbenzofuran but lacks the methyl group, which can affect its chemical reactivity and biological activity.
3-Methylbenzofuran: Similar structure but with the methyl group at a different position, leading to different chemical properties.
Uniqueness: this compound is unique due to the presence of both a methyl and phenyl group, which enhances its chemical reactivity and biological activity compared to other benzofuran derivatives .
Propriétés
Numéro CAS |
33104-08-4 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-methyl-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10H,1H3 |
Clé InChI |
RTGRNRTWJJCCCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
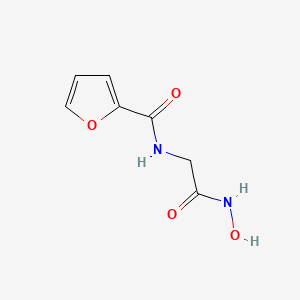
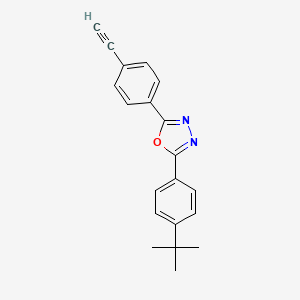
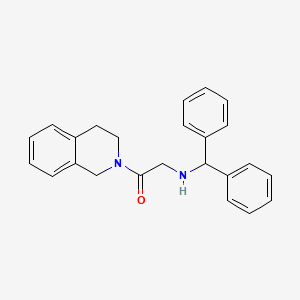
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
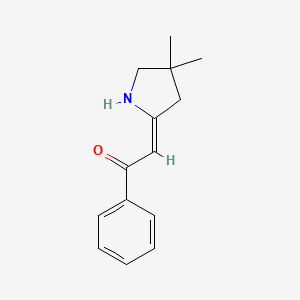
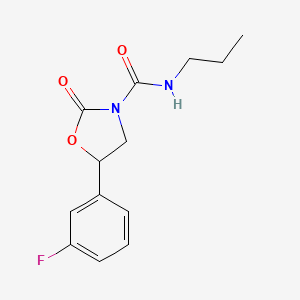
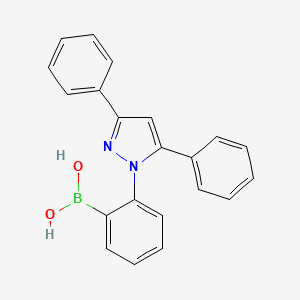
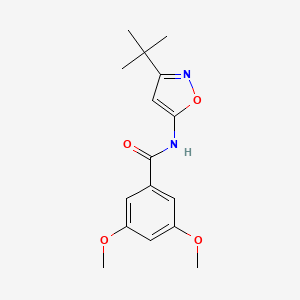

![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
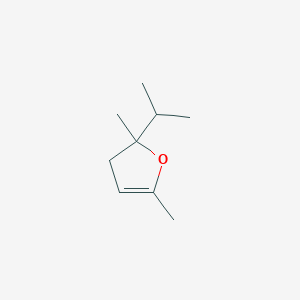
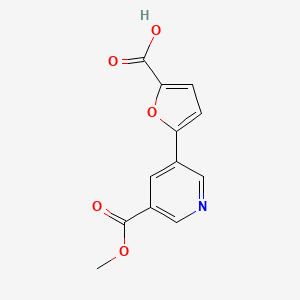
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
